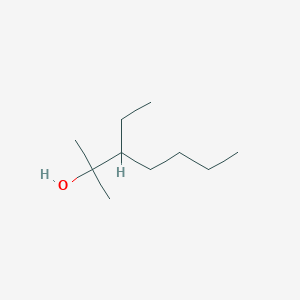

3-Ethyl-2-methyl-2-heptanol

説明

Contextualization within Branched Alcohols

Branched alcohols are a class of organic compounds characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a non-linear hydrocarbon chain. These branches can significantly influence the physical properties of the alcohol, such as its boiling point, melting point, and solubility, when compared to their straight-chain (linear) isomers. Generally, branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. However, the position and size of the branches relative to the hydroxyl group can also impact the compound's reactivity.

3-Ethyl-2-methyl-2-heptanol is specifically classified as a tertiary branched alcohol. This is because the hydroxyl group is attached to a carbon atom (the second carbon in the heptane (B126788) chain) that is bonded to three other carbon atoms. Tertiary alcohols exhibit distinct reactivity patterns compared to primary and secondary alcohols, primarily due to the steric hindrance around the hydroxyl group and the stability of the tertiary carbocation that can be formed during certain reactions.

Significance in Advanced Chemical Synthesis and Research

While specific, high-profile applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential significance in several areas of advanced chemical synthesis and research. Tertiary alcohols, in general, are valuable intermediates in organic synthesis. The steric hindrance provided by the bulky alkyl groups in compounds like this compound can be exploited to achieve high selectivity in certain chemical transformations.

One of the primary methods for the synthesis of tertiary alcohols is the Grignard reaction. In the case of this compound, a potential synthetic route would involve the reaction of an appropriate ketone with a Grignard reagent. For instance, the reaction of 3-ethyl-2-heptanone with methylmagnesium bromide, or the reaction of 2-pentanone with ethylmagnesium bromide followed by reaction with a methylating agent, could theoretically yield the target molecule. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, and the synthesis of complex tertiary alcohols like this one showcases its utility.

The reactivity of tertiary alcohols is characterized by their resistance to oxidation under normal conditions and their propensity to undergo SN1 substitution and elimination reactions, which proceed through a stable tertiary carbocation intermediate. This makes them useful precursors for the synthesis of other functional groups. For example, dehydration of this compound would be expected to yield a mixture of alkenes, with the major product likely being the most substituted alkene according to Zaitsev's rule.

Furthermore, the specific stereochemistry of this compound, with a chiral center at the third carbon, makes it a potential candidate for research in stereoselective synthesis. The development of methods to synthesize enantiomerically pure forms of such hindered alcohols is an active area of research, as the chirality of a molecule can have a profound impact on its biological activity and material properties. While no specific research has been published on the fragrance properties of this compound, related branched tertiary alcohols have found use in the fragrance industry. This suggests a potential, though unexplored, application for this compound or its derivatives. The WIPO PATENTSCOPE database lists patents associated with the chemical structure of this compound, indicating some level of industrial or research interest in this or very similar molecules. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22O | PubChem |

| Molecular Weight | 158.28 g/mol | PubChem |

| CAS Number | 19780-59-7 | PubChem |

| Appearance | Not specified, likely a liquid at room temperature | General knowledge of similar alcohols |

| Boiling Point | Not experimentally determined in available literature | |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | General properties of tertiary alcohols |

Structure

2D Structure

特性

IUPAC Name |

3-ethyl-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-7-8-9(6-2)10(3,4)11/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMQBLFACWMOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338219 | |

| Record name | 3-Ethyl-2-methyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-59-7 | |

| Record name | 3-Ethyl-2-methyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 2 Methyl 2 Heptanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, readily available starting materials. uzh.chmasterorganicchemistry.com For a tertiary alcohol like 3-Ethyl-2-methyl-2-heptanol, which possesses three different alkyl substituents on the carbinol carbon, the most logical disconnections involve the carbon-carbon bonds attached to this central carbon. Each disconnection corresponds to a potential synthetic step, typically a nucleophilic addition to a carbonyl group.

There are three primary retrosynthetic disconnections for this compound, each suggesting a different ketone and organometallic reagent combination:

Disconnection A: Breaking the bond between the carbinol carbon and the ethyl group. This leads to 2-methyl-2-heptanone as the ketone precursor and an ethyl-based organometallic reagent, such as ethylmagnesium bromide.

Disconnection B: Breaking the bond between the carbinol carbon and the methyl group. This retrosynthetic step points to 3-ethyl-2-heptanone as the ketone and a methyl-based organometallic reagent, like methylmagnesium bromide.

Disconnection C: Breaking the bond between the carbinol carbon and the pentyl group (from the heptanol (B41253) chain). This approach suggests 3-ethyl-2-butanone as the ketone precursor and a pentyl-based organometallic reagent, for instance, pentylmagnesium bromide.

These three pathways offer flexibility in the choice of starting materials, which can be crucial based on commercial availability, cost, and potential side reactions.

Classical Organic Synthesis Approaches

The classical synthesis of this compound predominantly relies on the versatile Grignard reaction, a cornerstone of carbon-carbon bond formation. libretexts.org

Grignard Reagent Additions in this compound Synthesis

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. blogspot.com For the synthesis of the tertiary alcohol this compound, this involves the reaction of a ketone with a suitable Grignard reagent, followed by an acidic workup to protonate the resulting alkoxide. researchgate.net

Based on the retrosynthetic analysis, the following Grignard reaction schemes can be proposed:

| Route | Ketone Precursor | Grignard Reagent |

| A | 2-Methyl-2-heptanone | Ethylmagnesium bromide |

| B | 3-Ethyl-2-heptanone | Methylmagnesium bromide |

| C | 3-Ethyl-2-butanone | Pentylmagnesium bromide |

The general procedure involves the slow addition of the ketone to a solution of the Grignard reagent in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically exothermic and may require cooling to control the reaction rate. After the addition is complete, the reaction mixture is stirred to ensure complete conversion. The final step is the hydrolysis of the magnesium alkoxide intermediate, usually with a dilute acid like hydrochloric acid or a saturated aqueous solution of ammonium (B1175870) chloride, to yield the desired tertiary alcohol. blogspot.com

Reductions in the Formation of this compound Precursors

While the final step in forming this compound is typically an addition reaction, reduction reactions are crucial for the synthesis of the necessary ketone precursors. For instance, if the desired ketones are not commercially available, they can be synthesized from corresponding secondary alcohols via oxidation. Conversely, if a synthesis starts from a carboxylic acid or an ester, reduction is a key step.

For example, to synthesize 2-methyl-2-heptanone (precursor for Route A), one could start with 2-methyl-2-heptanol (B1584528) and oxidize it using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. However, in the context of synthesizing the target molecule, this would be a redundant step. A more practical application of reduction would be in multi-step syntheses where a functional group needs to be transformed to set the stage for the final Grignard addition.

Multi-step Total Synthesis Strategies

A multi-step synthesis of this compound would involve the sequential construction of the carbon skeleton. For example, one could envision a strategy starting from smaller, more readily available building blocks.

A hypothetical multi-step synthesis could begin with the acetoacetic ester synthesis to form a beta-keto ester. For instance, ethyl acetoacetate (B1235776) could be alkylated first with an ethyl halide and then with a pentyl halide. Subsequent hydrolysis and decarboxylation would yield 3-heptanone. This ketone could then be reacted with methylmagnesium bromide to give 3-methyl-3-heptanol. While this does not yield the target molecule directly, it illustrates the principles of building up the carbon framework.

To arrive at this compound, a more tailored multi-step approach is necessary. For example, starting with 2-pentanone, an aldol (B89426) condensation with propanal could, after dehydration, yield an α,β-unsaturated ketone. Subsequent reduction of the double bond and then a Grignard addition of a methyl group would be a plausible, albeit potentially low-yielding, route.

Stereoselective Synthesis of this compound

The structure of this compound contains a chiral center at the C3 position. The synthesis of a specific stereoisomer of this compound requires stereoselective methods.

Diastereoselective Approaches to this compound Formation

The creation of the tertiary alcohol center adjacent to the existing chiral center at C3 via a Grignard reaction on a chiral ketone precursor would lead to a mixture of diastereomers. The facial selectivity of the nucleophilic attack on the carbonyl group is influenced by the steric and electronic properties of the adjacent chiral center, as described by models such as Cram's rule, the Felkin-Anh model, and the Cornforth model.

For instance, the addition of methylmagnesium bromide to enantiomerically pure (S)-3-ethyl-2-heptanone would result in a mixture of (2R,3S)-3-ethyl-2-methyl-2-heptanol and (2S,3S)-3-ethyl-2-methyl-2-heptanol. The ratio of these diastereomers would depend on the degree of stereocontrol exerted by the C3 chiral center. To achieve high diastereoselectivity, chiral auxiliaries or catalysts are often employed. thieme-connect.com

Recent advances in catalysis have enabled highly diastereo- and enantioselective additions to ketones, which could be applicable to the synthesis of specific stereoisomers of this compound. chinesechemsoc.orgchinesechemsoc.org For example, the use of chiral ligands with the organometallic reagent can direct the nucleophilic attack to one face of the ketone, leading to a preponderance of one diastereomer.

Enantioselective Pathways to this compound

The synthesis of single enantiomers of complex molecules like this compound, which contains a chiral center at the C3 position, is a significant challenge in organic chemistry. Enantioselective methodologies are crucial for producing optically pure compounds, which is often a requirement for their application in fields such as pharmaceuticals and materials science. These methods aim to selectively produce one of the two enantiomers, (R)-3-ethyl-2-methyl-2-heptanol or (S)-3-ethyl-2-methyl-2-heptanol. The primary approaches to achieve this involve asymmetric catalysis and biocatalytic transformations.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of chiral tertiary alcohols such as this compound, the enantioselective addition of organometallic reagents to a ketone precursor is a common and effective strategy. benthamdirect.comingentaconnect.com The ketone precursor in this case would be 3-ethyl-2-heptanone.

One prominent method involves the use of chiral ligands to modify the reactivity of organometallic reagents. For instance, the addition of an ethyl group (from a reagent like diethylzinc (B1219324) or ethylmagnesium bromide) to 2-methyl-3-heptanone (B77676), or a methyl group (from a reagent like methylmagnesium bromide) to 3-ethyl-2-heptanone, can be rendered enantioselective by a chiral catalyst.

A notable advancement in this area is the highly diastereo- and enantioselective cyanosilylation of racemic α-branched acyclic ketones. chinesechemsoc.orgchinesechemsoc.org This method can be adapted to construct tertiary alcohols with adjacent stereocenters with high levels of stereocontrol. chinesechemsoc.orgchinesechemsoc.org For the synthesis of this compound, this would involve the reaction of a racemic mixture of 3-ethyl-2-heptanone. The use of a chiral catalyst system, such as a (salen)AlCl complex activated by a phosphorane, can achieve high diastereomeric ratios (dr) and enantiomeric excesses (ee). chinesechemsoc.orgchinesechemsoc.org

Another powerful approach is the copper-catalyzed asymmetric addition of olefin-derived nucleophiles to ketones. nih.gov This method allows for the construction of sterically demanding tertiary alcohols. While direct synthesis of this compound using this method is not explicitly reported, the general applicability of the method to a range of ketones suggests its potential.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective synthesis. Chiral phosphoric acids, for example, have been successfully used to catalyze the asymmetric addition of various nucleophiles to ketones, yielding chiral tertiary alcohols with high enantioselectivity. nih.gov

Below is a representative data table illustrating the potential outcomes of asymmetric catalytic methods for the synthesis of chiral tertiary alcohols, based on results for structurally similar compounds.

| Catalyst System | Ketone Substrate | Nucleophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (salen)AlCl / Phosphorane | Racemic α-branched ketone | Me₂Si(CN)₂ | Up to >20:1 | 90-98% |

| Chiral Phosphoric Acid (TRIP) | Aromatic/Aliphatic Ketone | Allylzinc bromide | Not applicable | Up to 94% |

| Copper/Chiral Ligand | Functionalized Ketone | Olefin-derived nucleophile | High | High |

This table presents generalized data from studies on analogous systems and serves as an illustration of the potential efficiencies of these methods for the synthesis of this compound.

Biocatalytic Transformations towards Chiral Heptanols

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs) and lipases, can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity. nih.gov

For the synthesis of chiral heptanols, biocatalytic deracemization is a particularly attractive strategy. researchgate.netmdpi.com This process involves the conversion of a racemic mixture of an alcohol into a single, optically pure enantiomer. A common approach combines a stereoselective oxidation of one enantiomer of the alcohol to the corresponding ketone, followed by a stereoselective reduction of the ketone back to the desired enantiomer of the alcohol. mdpi.com

For instance, a racemic mixture of this compound could be subjected to a biocatalytic system containing two enantiocomplementary alcohol dehydrogenases. One ADH would selectively oxidize the (S)-enantiomer to 3-ethyl-2-heptanone, while a second, (R)-selective ADH would reduce the ketone back to the (R)-enantiomer of this compound, ultimately leading to the deracemization of the mixture to the (R)-enantiomer.

Recent advancements have seen the development of one-pot sequential photo-biocatalytic deracemization methods. acs.org These systems combine a photocatalytic oxidation step with a bioreduction step, offering an efficient route to enantiopure alcohols. While not specifically demonstrated for this compound, the broad substrate scope of these systems suggests their potential applicability. acs.org

The following table summarizes representative results for the biocatalytic synthesis of chiral alcohols, indicating the potential for high enantioselectivity.

| Biocatalytic Method | Substrate | Biocatalyst(s) | Key Outcome |

| Deracemization | Racemic secondary alcohol | Enantiocomplementary ADHs | >99% ee of one enantiomer |

| Kinetic Resolution | Racemic propargylic alcohol | Peroxygenase and ADH | Good to excellent yields and high ee |

| Asymmetric Reduction | Prochiral ketone | Recombinant E. coli with ADH | High yield and >99% ee |

This table is illustrative and based on findings for various chiral alcohols, highlighting the potential of biocatalysis for the synthesis of enantiopure this compound.

Control of Stereocenter Formation during this compound Synthesis

The synthesis of this compound presents the challenge of controlling the formation of the stereocenter at the C3 position. This tertiary alcohol has a single chiral center, and its synthesis from a prochiral ketone like 3-ethyl-2-heptanone requires the facial discrimination of the carbonyl group by the incoming nucleophile.

In asymmetric catalysis, the control of stereocenter formation is dictated by the chiral environment created by the catalyst. For example, in the enantioselective addition of an organometallic reagent to a ketone, the chiral ligand bound to the metal center directs the nucleophile to one face of the ketone, leading to the preferential formation of one enantiomer. The choice of the chiral ligand is therefore critical in determining the absolute configuration of the product.

The diastereoselective synthesis of molecules with vicinal stereocenters, while not directly applicable to this compound which has only one stereocenter, provides valuable insights into the principles of stereocontrol. rsc.org For instance, in the synthesis of vicinal amino alcohols, the stereochemistry of the starting amino acid can direct the formation of the new stereocenter. rsc.org

In the context of synthesizing this compound, if one were to start from a chiral precursor, such as a chiral α-branched ketone, the inherent stereochemistry of the starting material would influence the stereochemical outcome of the subsequent addition reaction. This is known as substrate-controlled diastereoselection. However, for the synthesis from an achiral precursor like 3-ethyl-2-heptanone, reagent-controlled or catalyst-controlled enantioselection is paramount.

The formation of the tertiary alcohol can be visualized as the addition of either an ethyl nucleophile to 2-methyl-3-heptanone or a methyl nucleophile to 3-ethyl-2-heptanone. The stereochemical outcome depends on the trajectory of the nucleophilic attack on the planar carbonyl group. Chiral catalysts or auxiliaries create a sterically and electronically differentiated environment around the ketone, making one pathway more favorable than the other.

For example, in organocatalytic approaches using chiral phosphoric acids, the catalyst can form a chiral ion pair with the protonated ketone, effectively shielding one face of the carbonyl group and directing the nucleophilic attack to the other face. dicp.ac.cnacs.org This leads to the formation of the tertiary alcohol with high enantiomeric excess. dicp.ac.cnacs.org

Ultimately, the successful control of stereocenter formation in the synthesis of this compound hinges on the careful selection of the synthetic strategy and the chiral directing group, be it a catalyst, an auxiliary, or an enzyme.

Stereochemical Characterization and Analysis of 3 Ethyl 2 Methyl 2 Heptanol

Chirality of 3-Ethyl-2-methyl-2-heptanol and its Stereoisomers

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. quora.com In the case of this compound, its structure contains a single stereogenic center, also known as a chiral center.

The structure of this compound is C₁₀H₂₂O. nih.gov The chiral center is located at the third carbon atom (C3) of the heptane (B126788) backbone. This carbon is bonded to four distinct substituent groups:

A hydrogen atom (-H)

An ethyl group (-CH₂CH₃)

A butyl group (-CH₂CH₂CH₂CH₃)

A 2-hydroxy-2-methylpropyl group (-C(OH)(CH₃)₂)

Because the carbon at the C2 position is bonded to two identical methyl groups, it is not a chiral center. The presence of the single chiral center at C3 means that this compound exists as a pair of stereoisomers known as enantiomers. These enantiomers are mirror images of each other and are designated as (R)-3-Ethyl-2-methyl-2-heptanol and (S)-3-Ethyl-2-methyl-2-heptanol. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 3-ethyl-2-methylheptan-2-ol nih.gov |

| Molecular Formula | C₁₀H₂₂O nih.gov |

| Molecular Weight | 158.28 g/mol nih.gov |

| CAS Number | 19780-59-7 nih.gov |

| Chiral Centers | 1 (at C3) |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

Determination of Enantiomeric Excess in this compound Samples

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. diva-portal.org Its determination is crucial in asymmetric synthesis and for characterizing chiral compounds. For tertiary alcohols like this compound, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy can be used to determine the ee of chiral alcohols by using a chiral auxiliary agent to create a diastereomeric environment. The two main approaches are:

Chiral Derivatizing Agents (CDAs): The racemic alcohol is reacted with an enantiomerically pure CDA to form a mixture of diastereomeric products. These diastereomers have distinct NMR spectra, and the integration of their unique signals allows for the calculation of the ee. For alcohols, phosphorus-based CDAs are particularly useful, allowing for analysis via ³¹P-NMR, which often provides simple spectra with large chemical shift differences. researchgate.netscielo.br

Chiral Solvating Agents (CSAs): The chiral alcohol forms weak, transient diastereomeric complexes with a CSA. This interaction induces a chemical shift difference (Δδ) between the signals of the enantiomers in the NMR spectrum. researchgate.net For tertiary alcohols, novel sensors like chiral bisselenoureas have been shown to be effective CSAs, enabling ee determination by integrating the well-resolved signals of the hydroxyl proton in ¹H-NMR spectra with high accuracy. scispace.comrsc.orgrsc.org

Chiral Chromatography This is a powerful method for separating and quantifying enantiomers.

Gas Chromatography (GC): Chiral GC utilizes a column with a chiral stationary phase (CSP), often based on modified cyclodextrins. tum.denih.gov The enantiomers of the alcohol interact differently with the CSP, leading to different retention times and thus separation. nih.gov Derivatizing the alcohol to an ester, for instance, can often improve the separation factor (α). nih.govudl.cat

High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC uses a column packed with a CSP to separate enantiomers. diva-portal.orgresearchgate.net This is a standard method for ee determination and can be scaled up for preparative separation. researchgate.net

Table 2: Methods for Determining Enantiomeric Excess of Tertiary Alcohols

| Method | Principle | Advantages |

|---|---|---|

| NMR with CDA | Covalent formation of diastereomers with distinct NMR signals. researchgate.net | Can provide large signal separation; ³¹P-NMR offers clean spectra. researchgate.net |

| NMR with CSA | Non-covalent formation of transient diastereomeric complexes. researchgate.net | Sample is not consumed or altered; analysis can be rapid. scispace.com |

| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | High resolution; effective for volatile compounds. udl.cat |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. researchgate.net | Widely applicable; can be used for preparative scale. researchgate.net |

Diastereomeric Ratio Analysis of this compound

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers. Since this compound possesses only one chiral center (C3), it does not have diastereomers. It exists only as a pair of enantiomers.

However, the analysis of diastereomeric ratios is a critical concept that becomes relevant during the synthesis or analysis of this compound. Specifically, diastereomers are intentionally formed as intermediates in certain analytical and separation techniques:

During Chiral Resolution: As detailed in section 3.4, a common resolution strategy involves reacting the racemic alcohol with an enantiomerically pure reagent to form a mixture of diastereomers (e.g., diastereomeric esters or salts). The ratio of these diastereomers, which can be determined by methods like NMR or HPLC, reflects the composition of the mixture and is monitored to assess the efficiency of the separation.

In Synthetic Reactions: In syntheses that generate molecules with multiple stereocenters, such as the addition of a Grignard reagent to a chiral ketone, the product is a mixture of diastereomers. researchgate.net The diastereomeric ratio (d.r.) of the crude product is typically analyzed by ¹H or ¹³C NMR to determine the stereoselectivity of the reaction. figshare.comnih.gov While not directly applicable to the synthesis of this compound from an achiral precursor, this principle is fundamental to the stereocontrolled synthesis of related chiral alcohols.

Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Several techniques can be applied to resolve racemic this compound.

Classical Resolution via Diastereomer Formation This method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization or chromatography. After separation, the chiral auxiliary is chemically removed to yield the isolated, enantiomerically pure alcohols.

Kinetic Resolution Kinetic resolution relies on the difference in reaction rates between the enantiomers of a racemate with a chiral catalyst or reagent. sioc-journal.cn One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. For tertiary alcohols, methods include:

Enzyme-Catalyzed Reactions: Lipases are often used to selectively acylate one enantiomer in a racemic alcohol mixture, a process known as enzymatic kinetic resolution. google.com

Non-Enzymatic Catalysis: Chiral catalysts, such as organotin or palladium complexes, can be used to achieve highly enantioselective acylation or other reactions, yielding both the product and the recovered starting alcohol with high enantiopurity. acs.orgnih.govrsc.org

Preparative Chiral Chromatography This technique involves the direct separation of enantiomers on a larger scale using high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase. The racemic mixture is injected into the chromatograph, and the separated enantiomers are collected as they elute from the column at different times.

Table 3: Comparison of Chiral Resolution Techniques for Alcohols

| Technique | Principle | Outcome | Key Feature |

|---|---|---|---|

| Diastereomer Formation | Separation of diastereomers based on different physical properties. | Both enantiomers can be recovered in pure form. | Requires stoichiometric amounts of a chiral auxiliary and subsequent removal. |

| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst/reagent. sioc-journal.cn | One enantiomer as product, the other as unreacted starting material. | Maximum theoretical yield for a single enantiomer is 50%. sioc-journal.cn |

| Preparative Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Both enantiomers can be recovered in pure form. | Can be technically demanding and costly to scale up. |

Advanced Spectroscopic Characterization of 3 Ethyl 2 Methyl 2 Heptanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a complete structural assignment of 3-Ethyl-2-methyl-2-heptanol can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While a publicly available, fully assigned ¹H NMR spectrum is not readily found, the expected proton signals for this compound can be predicted based on its structure. The molecule possesses several distinct proton environments, which would result in a complex but interpretable spectrum. The gem-dimethyl groups at the C2 position are chemically equivalent and would appear as a sharp singlet. The ethyl group and the n-butyl portion of the heptyl chain would show characteristic multiplets (triplets and quartets/multiplets) due to spin-spin coupling with adjacent protons. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Hydroxyl (-OH) | 1.0 - 2.0 | broad singlet | 1H |

| C2 Methyls (2x -CH₃) | ~1.1 - 1.2 | singlet | 6H |

| C3 Methine (-CH) | ~1.4 - 1.6 | multiplet | 1H |

| Ethyl group -CH₂- | ~1.3 - 1.5 | multiplet | 2H |

| Alkyl chain (-CH₂-)n | ~1.2 - 1.4 | multiplet | 6H |

| Ethyl group -CH₃ | ~0.8 - 0.9 | triplet | 3H |

| Butyl group -CH₃ | ~0.8 - 0.9 | triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in its asymmetric structure. The chemical shifts are indicative of the electronic environment of each carbon. The carbon bearing the hydroxyl group (C2) would be significantly deshielded, appearing at a characteristic downfield shift (typically 70-80 ppm). The carbons of the methyl and methylene (B1212753) groups would appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 (C2-Methyls) | 25 - 30 | Primary (CH₃) |

| C2 | 70 - 75 | Quaternary (C-OH) |

| C3 | 45 - 55 | Tertiary (CH) |

| C4 | 30 - 35 | Secondary (CH₂) |

| C5 | 25 - 30 | Secondary (CH₂) |

| C6 | 20 - 25 | Secondary (CH₂) |

| C7 | 10 - 15 | Primary (CH₃) |

| C3-Ethyl (-CH₂) | 20 - 25 | Secondary (CH₂) |

| C3-Ethyl (-CH₃) | 10 - 15 | Primary (CH₃) |

| C1' (C2-Methyl) | 25 - 30 | Primary (CH₃) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the methine proton at C3 and the adjacent methylene protons of both the ethyl group and the C4 position. It would also map the connectivity down the butyl chain and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. oup.com Each CH, CH₂, and CH₃ group would produce a cross-peak, linking its proton signal to its carbon signal. This allows for the definitive assignment of carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.commdpi.com It is crucial for identifying connectivity around quaternary carbons, which have no attached protons and are therefore invisible in an HSQC spectrum. youtube.com For instance, HMBC would show correlations from the protons of the C2-methyl groups to the quaternary carbon C2 and the methine carbon C3, confirming the placement of the gem-dimethyl group next to the ethyl-substituted carbon.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification and Analysis

GC-MS is a cornerstone technique for the identification of volatile and semi-volatile compounds in a mixture. nih.govsciencebiology.org In this method, the sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and affinity for the GC column. sciencebiology.org As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer.

Inside the MS, typically using electron ionization (EI), the molecule is bombarded with high-energy electrons (70 eV), causing it to ionize and fragment in a reproducible manner. sciencebiology.org The resulting mass spectrum is a fingerprint of the molecule. For this compound, a common fragmentation pathway for tertiary alcohols is alpha-cleavage (cleavage of the bond adjacent to the carbon bearing the hydroxyl group). This would lead to the formation of a highly stable, resonance-stabilized oxonium ion.

Table 3: Expected Key Fragments in the GC-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl group |

| 129 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 101 | [M - C₄H₉]⁺ | Loss of the butyl group (alpha-cleavage) |

| 59 | [C₃H₇O]⁺ | Formation of (CH₃)₂C=OH⁺ (alpha-cleavage) |

The most intense peak in the spectrum, known as the base peak, for this compound is observed at m/z 59. nih.gov This corresponds to the [(CH₃)₂COH]⁺ fragment, confirming the tertiary alcohol structure with two methyl groups attached to the carbinol carbon.

Direct Injection Mass Spectrometry Techniques

Direct injection mass spectrometry involves introducing a sample directly into the ion source of the mass spectrometer without prior chromatographic separation. unitn.it This method allows for very rapid, high-throughput analysis. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used, which are "softer" ionization methods compared to EI. These methods typically result in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). While direct injection MS is fast, it does not separate isomers or isobars, and the resulting spectrum represents a composite of all ionizable compounds in the sample. It is therefore best suited for the analysis of relatively pure samples or for rapid screening purposes.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, the key functional groups are the hydroxyl (-OH) group and the alkyl (C-H, C-C) framework.

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. spectroscopyonline.com

C-H Stretch: Multiple sharp peaks are expected in the 3000-2850 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the heptane (B126788) backbone and ethyl substituent. libretexts.org

C-O Stretch: For a tertiary alcohol, the C-O stretching vibration typically appears as a strong band in the 1210-1100 cm⁻¹ range. spectroscopyonline.com This is a key diagnostic peak for distinguishing tertiary alcohols from primary and secondary alcohols. spectroscopyonline.com

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks arising from various bending and stretching vibrations (C-H bending, C-C stretching), which are unique to the specific structure of this compound. libretexts.org

The following table summarizes the expected prominent FT-IR absorption bands for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong, Sharp |

| C-O Stretch (Tertiary Alcohol) | 1210 - 1100 | Strong |

| O-H Bend (In-plane) | ~1350 | Moderate |

| C-H Bend (Methyl/Methylene) | ~1470, ~1375 | Moderate |

This table is based on established characteristic infrared absorption frequencies for tertiary alcohols.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

While specific experimental Raman data for this compound is not widely available in public databases, the expected spectrum can be predicted based on its molecular structure and general principles of Raman spectroscopy for branched tertiary alcohols. ucv.ve

Key expected features in the Raman spectrum of this compound include:

C-H Stretching: Strong and well-defined peaks in the 3000-2800 cm⁻¹ region are expected, corresponding to the numerous C-H bonds in the molecule. The symmetric C-H stretching vibrations, in particular, tend to be strong in Raman spectra. nih.gov

C-C Stretching and Bending: The hydrocarbon backbone will give rise to a series of peaks in the 1500-800 cm⁻¹ region. These vibrations are characteristic of the skeletal framework of the molecule.

C-O Stretch: The C-O stretching vibration is also Raman active and would be expected in a similar region to the FT-IR absorption, though its intensity may differ.

O-H Stretch: The O-H stretching vibration in alcohols is also observable in Raman spectra, though it is often a weak and broad band.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch (Symmetric and Asymmetric) | 3000 - 2800 | Strong |

| C-C Stretch (Backbone) | 1500 - 800 | Moderate to Strong |

| C-O Stretch | ~1210 - 1100 | Weak to Moderate |

| O-H Stretch | ~3600 - 3200 | Weak, Broad |

Advanced Chromatographic and Separation Techniques for 3 Ethyl 2 Methyl 2 Heptanol

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like 3-Ethyl-2-methyl-2-heptanol. Method development and optimization are critical for achieving accurate and reliable results.

Method Development: A typical GC method for this compound would involve a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. The selection of the stationary phase is crucial for achieving separation from other components in a mixture. The injector and detector temperatures are generally set high enough to ensure complete vaporization of the sample and prevent condensation, respectively. A flame ionization detector (FID) is commonly used due to its high sensitivity to hydrocarbons.

Optimization: Key parameters for optimization include the oven temperature program, carrier gas flow rate, and injection technique.

Oven Temperature Program: A temperature gradient is often employed to ensure the separation of compounds with a wide range of boiling points. A typical program might start at a low temperature to resolve highly volatile components and then ramp up to elute less volatile compounds like this compound. The ramp rate can significantly impact resolution and analysis time; a slower ramp rate generally improves resolution but increases the run time.

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects chromatographic efficiency. Optimizing the flow rate can lead to sharper peaks and better resolution.

Injection Technique: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column, while split injection is used for more concentrated samples to prevent column overload.

Table 1: Illustrative GC Method Parameters for Analysis of Alcohols

| Parameter | Setting |

|---|---|

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 40°C (hold 5 min), ramp at 3°C/min to 200°C, then at 25°C/min to 220°C (hold 1 min) wisc.edu |

| Injector | 250°C, Splitless |

| Detector (FID) | 280°C |

Chiral Gas Chromatography for Enantiomer Separation

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images called enantiomers. Standard GC columns cannot separate enantiomers. Chiral gas chromatography is a specialized technique that utilizes a chiral stationary phase (CSP) to achieve this separation.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. These complexes have different stabilities, leading to different retention times for the two enantiomers.

Commonly used CSPs for the separation of chiral alcohols include derivatives of cyclodextrins. gcms.cz For instance, a column with a stationary phase like Cyclodex-B or Cyclosil-B could potentially be used for the enantiomeric separation of this compound. wisc.edu The development of a chiral GC method involves screening different chiral columns and optimizing the temperature program to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. nih.gov

Table 2: Example of Chiral GC Columns and Their Applications

| Chiral Stationary Phase | Typical Applications |

|---|---|

| Cyclodex-B | Separation of a wide range of chiral compounds, including alcohols wisc.edu |

| Cyclosil-B | Alternative selectivity for chiral separations wisc.edu |

| Rt-βDEXsm | Terpenes, alcohols, and ketones found in essential oils researchgate.net |

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), offer alternatives, particularly for less volatile or thermally labile compounds. For a relatively volatile compound like this compound, reversed-phase HPLC would be the most common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UPLC systems utilize smaller particle sizes in the column packing, allowing for higher flow rates and pressures, which results in faster analysis times and improved resolution compared to traditional HPLC.

Detection in HPLC for a compound like this compound, which lacks a strong chromophore, can be challenging. A refractive index detector (RID) or an evaporative light scattering detector (ELSD) could be employed. Alternatively, derivatization with a UV-active agent could be performed to enable detection with a more sensitive UV-Vis detector.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is often coupled with GC for the analysis of volatile and semi-volatile organic compounds. researchgate.netmdpi.com It involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and analytes partition onto the fiber coating. The fiber is then transferred to the GC injector, where the analytes are thermally desorbed onto the column.

For this compound, headspace SPME (HS-SPME) would be a suitable approach. This technique is particularly useful for extracting volatile analytes from complex matrices, such as food, beverages, or environmental samples. mdpi.comuitm.edu.my

Optimization of SPME parameters is crucial for achieving good sensitivity and reproducibility:

Fiber Coating: The choice of fiber coating depends on the polarity of the analyte. For a moderately polar compound like this compound, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) or a carboxen/polydimethylsiloxane (CAR/PDMS) fiber could be effective. mdpi.comnih.gov

Extraction Time and Temperature: These parameters influence the equilibrium between the sample and the fiber coating. Higher temperatures can increase the vapor pressure of the analyte, leading to faster extraction, but may also decrease the amount of analyte sorbed at equilibrium.

Salt Addition: In aqueous samples, adding salt can increase the ionic strength of the solution, which can "salt out" the analyte and improve its partitioning into the headspace and onto the SPME fiber. uitm.edu.my

Computational Chemistry and Molecular Modeling of 3 Ethyl 2 Methyl 2 Heptanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. For 3-Ethyl-2-methyl-2-heptanol, these calculations would reveal details about its electron distribution, molecular orbitals, and potential for chemical reactions.

Detailed research findings from quantum chemical calculations specific to this compound are not extensively available in peer-reviewed literature. However, a typical approach would involve Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory. These methods would be used to calculate key electronic properties.

For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial. The HOMO-LUMO gap is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

An analysis of the electrostatic potential (ESP) mapped onto the electron density surface would highlight the electron-rich and electron-deficient regions of the molecule. In this compound, the oxygen atom of the hydroxyl group would be an electron-rich site, making it a potential hydrogen bond donor and a site for electrophilic attack.

Illustrative Electronic Properties of this compound:

| Property | Calculation Method | Hypothetical Value | Unit |

| HOMO Energy | DFT/B3LYP/6-31G | -6.5 | eV |

| LUMO Energy | DFT/B3LYP/6-31G | 1.8 | eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 8.3 | eV |

| Dipole Moment | DFT/B3LYP/6-31G | 1.7 | Debye |

Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on published research for this compound.

Conformational Analysis and Energy Landscapes of this compound

A systematic or stochastic conformational search would be performed to identify the various low-energy conformers. The geometries of these conformers would then be optimized, and their relative energies calculated using quantum chemical methods. The results would be plotted on a potential energy surface, illustrating the energy landscapes.

The analysis would likely reveal that the most stable conformers minimize steric hindrance between the bulky alkyl groups. The orientation of the hydroxyl group would also play a critical role in determining the stability of conformers due to its ability to form intramolecular hydrogen bonds, although this is less likely in a non-polar environment.

Illustrative Relative Energies of this compound Conformers:

| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (C1-C2-C3-C4) |

| A | 0.00 | -178.5° |

| B | 2.51 | 65.2° |

| C | 4.89 | -63.8° |

Note: The data presented here is for illustrative purposes to demonstrate what a conformational analysis would yield and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, intermolecular interactions, and transport properties in various environments.

In a typical MD simulation, the molecule would be placed in a simulation box, often with a solvent, and the trajectories of all atoms would be calculated by integrating Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions.

Analysis of the MD trajectory would reveal how the molecule explores its conformational space over time. It would also allow for the calculation of properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance, and the diffusion coefficient, which quantifies the molecule's mobility.

Specific molecular dynamics simulation studies on this compound are not readily found in the scientific literature.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. The primary spectroscopic techniques for which predictions are made include infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

For IR spectroscopy, the vibrational frequencies and their corresponding intensities would be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations are typically performed on the optimized geometry of the most stable conformer.

For NMR spectroscopy, the chemical shifts of the hydrogen and carbon atoms would be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra.

While computational mass spectrometry is a more complex field, the fragmentation patterns of this compound upon ionization could be explored through the calculation of bond dissociation energies and the stability of potential fragment ions.

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopic Data | Predicted Value |

| Key IR Frequency (O-H stretch) | 3450 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-OH) | 75 ppm |

| ¹H NMR Chemical Shift (O-H) | 1.5 ppm |

Note: This table contains hypothetical data to illustrate the output of computational spectroscopic predictions and is not based on specific research for this compound.

Chemical Reactivity and Transformation Pathways of 3 Ethyl 2 Methyl 2 Heptanol

Reaction Mechanisms Involving the Hydroxyl Group

The reactivity of 3-Ethyl-2-methyl-2-heptanol is dominated by the two polarized covalent bonds of its functional group: the C-O bond and the O-H bond. The high electronegativity of the oxygen atom makes it electron-rich, while the adjacent carbon and hydrogen atoms are electrophilic.

Reactions can involve the substitution of the hydroxyl hydrogen or the entire hydroxyl group. Due to its enhanced acidity compared to alkanes, the hydrogen atom of the hydroxyl group is readily replaced. For instance, alcohols can react with sodium metal or sodium hydride to form alkoxides.

Substitution reactions targeting the entire hydroxyl group are also common. The hydroxyl group is a poor leaving group, but it can be converted into a better one. In acidic conditions, the -OH group is protonated to form an oxonium ion (-OH2+), which can then depart as a water molecule, a stable leaving group. This process generates a tertiary carbocation (3-ethyl-2-methylheptan-2-yl cation). The stability of this tertiary carbocation intermediate favors reaction pathways that proceed through an S_N1 mechanism. libretexts.orgmsu.edu

For example, when reacting with hydrogen halides like HBr or HCl, this compound undergoes an S_N1 substitution. libretexts.orgmsu.edu The reaction involves the initial protonation of the hydroxyl group, followed by the loss of water to form the stable tertiary carbocation. The halide ion then acts as a nucleophile, attacking the carbocation to form the corresponding alkyl halide.

| Reaction Type | Reagent | Intermediate | Mechanism | Product |

| Alkoxide Formation | Sodium (Na) or Sodium Hydride (NaH) | N/A | Acid-Base | Sodium 3-ethyl-2-methyl-2-heptoxide |

| Substitution | Hydrogen Halide (e.g., HBr) | Tertiary Carbocation | S_N1 | 2-Bromo-3-ethyl-2-methylheptane |

Derivatization Reactions of this compound

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This process is often employed to make analytes more suitable for a particular analytical method, such as gas chromatography (GC), by increasing their volatility and thermal stability. analytics-shop.comsigmaaldrich.comlibretexts.org The primary functional groups targeted for derivatization include alcohols, amines, and carboxylic acids. libretexts.org

For alcohols like this compound, common derivatization methods include silylation, acylation, and alkylation. libretexts.org

Silylation: This is one of the most common derivatization techniques, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comlibretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting TMS ether is more volatile and less polar than the original alcohol. However, the reactivity for silylation is influenced by steric hindrance, following the order: primary > secondary > tertiary alcohols. sigmaaldrich.com Therefore, the derivatization of the sterically hindered this compound may require a catalyst like trimethylchlorosilane (TMCS) or elevated temperatures to proceed efficiently. sigmaaldrich.com

Acylation (Esterification): This process involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) to form an ester. nih.gov For example, reacting this compound with benzoyl chloride would yield 3-ethyl-2-methylheptan-2-yl benzoate. libretexts.org These derivatives often exhibit improved chromatographic behavior. libretexts.org

Alkylation (Esterification): This method also forms esters through the replacement of the active hydrogen with an alkyl group. libretexts.org The reaction is typically performed by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.orggreyhoundchrom.com

| Derivatization Method | Typical Reagent | Derivative Formed | Purpose |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ether | Increase volatility for GC analysis analytics-shop.comsigmaaldrich.com |

| Acylation | Acyl chlorides (e.g., Benzoyl chloride), Acid anhydrides | Ester | Improve chromatographic behavior libretexts.orgnih.gov |

| Alkylation | Carboxylic acid + Acid catalyst | Ester | Create less polar, more stable derivatives libretexts.org |

Oxidation and Reduction Pathways of this compound

The oxidation of alcohols is a fundamental reaction in organic chemistry. However, the outcome is highly dependent on the substitution of the carbon atom bearing the hydroxyl group. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. study.com

This compound is a tertiary alcohol, meaning the carbon atom attached to the -OH group does not have a hydrogen atom attached to it. This structural feature makes tertiary alcohols resistant to oxidation under standard conditions. study.com Common oxidizing agents such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) will not react with tertiary alcohols because there is no hydrogen to be removed from the carbinol carbon to form the C=O double bond. Therefore, no reaction is typically expected when this compound is treated with these oxidizing agents. study.com Under harsh, forcing conditions (e.g., strong acid and heat), the carbon-carbon bonds may be cleaved, leading to a complex mixture of smaller molecules.

Regarding reduction, the hydroxyl group of an alcohol is not susceptible to direct reduction. The term "reduction of an alcohol" typically refers to the reduction of a derivative of the alcohol. For instance, the alcohol could first be converted to an alkyl halide or a tosylate, which can then be reduced to the corresponding alkane (3-ethyl-2-methylheptane).

| Reaction Type | Reagent | Expected Outcome for this compound |

| Oxidation | Standard oxidizing agents (KMnO₄, H₂CrO₄) | No reaction study.com |

| Reduction | N/A (Hydroxyl group is not directly reduced) | N/A |

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Transformations: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound can undergo dehydration (elimination of water) to form alkenes. libretexts.org The mechanism begins with the protonation of the hydroxyl group to form a good leaving group (water). The departure of water results in a stable tertiary carbocation. A proton is then removed from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) to form a double bond. Due to the structure of this compound, multiple alkene products can be formed, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.

Possible alkene products from the dehydration of this compound include:

3-Ethyl-2-methyl-2-heptene

3-Ethyl-2-methyl-1-heptene

(E/Z)-3-Ethylidene-2-methylheptane

As discussed previously, strong acids like HCl, HBr, and HI can also catalyze the substitution of the hydroxyl group to form alkyl halides via an S_N1 mechanism. libretexts.orgmsu.edu

Base-Catalyzed Transformations: The hydroxyl group of an alcohol is weakly acidic. In the presence of a strong base, such as an alkali metal hydride (e.g., NaH), the hydroxyl proton can be removed to form an alkoxide. For this compound, this would result in the formation of sodium 3-ethyl-2-methyl-2-heptoxide. This alkoxide is a strong base and a potent nucleophile. A primary application of such alkoxides is in the Williamson ether synthesis, where they react with primary alkyl halides to form ethers. msu.edu However, due to the significant steric bulk of the 3-ethyl-2-methyl-2-heptoxide anion, its utility as a nucleophile is limited. It is more likely to act as a strong base, promoting elimination (E2) reactions if it reacts with a secondary or tertiary alkyl halide. msu.edu

Synthesis and Applications of 3 Ethyl 2 Methyl 2 Heptanol Derivatives

Synthesis of Esters and Ethers Derived from 3-Ethyl-2-methyl-2-heptanol

The synthesis of esters and ethers from the sterically hindered tertiary alcohol this compound requires specific strategies to overcome the steric hindrance around the hydroxyl group.

Ester Synthesis:

Standard Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is generally inefficient for tertiary alcohols like this compound due to their propensity to undergo elimination reactions under acidic conditions. More effective methods for the esterification of sterically hindered alcohols often involve the use of more reactive acylating agents or specific catalytic systems.

One common approach is the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method avoids the strongly acidic conditions that promote elimination. For example, the reaction of this compound with acetyl chloride in the presence of pyridine would yield 3-ethyl-2-methyl-2-heptyl acetate.

Another effective method involves the use of coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These reagents facilitate ester formation under mild conditions, minimizing side reactions.

The following table summarizes potential esterification reactions for this compound:

Table 1: Potential Esterification Reactions of this compound| Acylating Agent | Reagents/Catalyst | Product |

|---|---|---|

| Acetic Anhydride (B1165640) | Pyridine | 3-Ethyl-2-methyl-2-heptyl acetate |

| Propionyl Chloride | Triethylamine | 3-Ethyl-2-methyl-2-heptyl propionate |

Ether Synthesis:

The synthesis of ethers from tertiary alcohols is also challenging. The Williamson ether synthesis, a widely used method involving the reaction of an alkoxide with an alkyl halide, is generally not suitable for producing tertiary ethers via the tertiary alkoxide route due to the strong basicity of the tertiary alkoxide, which favors elimination of the alkyl halide.

However, ethers of this compound can be prepared under specific conditions. For instance, the reaction of the alcohol with a highly reactive alkylating agent, such as a trialkyloxonium salt (e.g., trimethyloxonium tetrafluoroborate), can lead to the formation of the corresponding methyl ether. Another approach involves the acid-catalyzed addition of the alcohol to a reactive alkene, although this can be complicated by competing elimination and rearrangement reactions.

Modern methods for the synthesis of hindered ethers, such as those employing transition metal catalysis, could also be applied. nih.gov

The following table outlines potential etherification reactions for this compound:

Table 2: Potential Etherification Reactions of this compound| Alkylating Agent | Reagents/Catalyst | Product |

|---|---|---|

| Methyl Iodide | Silver(I) oxide | 3-Ethyl-2-methyl-2-heptyl methyl ether |

Preparation of Other Functionalized Analogs

Beyond esters and ethers, the hydroxyl group of this compound can be transformed into other functional groups, leading to a wider range of derivatives.

Halogenation: Tertiary alcohols can be converted to the corresponding alkyl halides using hydrogen halides. For example, reaction with concentrated hydrochloric acid or hydrobromic acid can yield 3-chloro-3-ethyl-2-methylheptane and 3-bromo-3-ethyl-2-methylheptane, respectively. These reactions typically proceed via an Sₙ1 mechanism, involving the formation of a tertiary carbocation intermediate.

Dehydration: Acid-catalyzed dehydration of this compound leads to the formation of a mixture of isomeric alkenes. The major product would be the most stable alkene, likely 3-ethyl-2-methyl-2-heptene, following Zaitsev's rule.

Table 3: Other Functionalization Reactions of this compound

| Reaction Type | Reagent | Product(s) |

|---|---|---|

| Halogenation (Chlorination) | Concentrated HCl | 3-Chloro-3-ethyl-2-methylheptane |

| Halogenation (Bromination) | Concentrated HBr | 3-Bromo-3-ethyl-2-methylheptane |

Advanced Applications of this compound Derivatives

While specific applications for derivatives of this compound are not extensively documented, their structural features suggest potential utility in several advanced fields.

The functionalized analogs of this compound, particularly the alkyl halides and alkenes, can serve as valuable intermediates in more complex organic syntheses. The tertiary alkyl halides can be used in nucleophilic substitution reactions (under Sₙ1 conditions) or as precursors for organometallic reagents. The alkenes obtained from dehydration can undergo a variety of addition reactions, such as hydrogenation, halogenation, and epoxidation, to introduce further functionality. The sterically hindered nature of these derivatives can impart unique selectivity in subsequent transformations.

Esters derived from this compound and unsaturated carboxylic acids (e.g., acrylic acid, methacrylic acid) could potentially be used as monomers in polymerization reactions. The bulky tertiary alkyl group would be expected to influence the properties of the resulting polymers, potentially leading to materials with increased thermal stability, altered solubility, and modified mechanical properties. Such polymers could find applications as specialty coatings, adhesives, or plasticizers.

The relationship between molecular structure and odor is a key area of research in the flavor and fragrance industry. Aliphatic alcohols and their corresponding esters are known to exhibit a wide range of scents, and subtle changes in molecular structure can lead to significant differences in olfactory perception.

The parent alcohol, this compound, with its branched C10 structure, likely possesses a characteristic odor profile. Esterification of this alcohol would be expected to modify its scent. Generally, esterification of aliphatic alcohols tends to introduce fruity or floral notes. The specific odor of the ester will depend on both the alcohol and the carboxylic acid used. For example, the acetate ester might have a different fruity character compared to the propionate or butyrate esters.

The steric bulk around the ester functional group in derivatives of this compound could also play a significant role in how the molecule interacts with olfactory receptors, potentially leading to unique and interesting scent profiles. Research in this area would involve the synthesis of a series of esters and ethers of this compound and the systematic evaluation of their odors to establish structure-olfactory relationships.

Table 4: Predicted Olfactory Properties of this compound Derivatives

| Compound | Predicted Odor Profile | Rationale |

|---|---|---|

| 3-Ethyl-2-methyl-2-heptyl acetate | Fruity, potentially with woody or floral undertones | Esterification often imparts fruity notes. The bulky alkyl group may add complexity. |

| 3-Ethyl-2-methyl-2-heptyl propionate | Sweeter, more intense fruity notes than the acetate | Longer chain esters can have stronger and sweeter scents. |

Environmental Fate and Degradation Studies of 3 Ethyl 2 Methyl 2 Heptanol

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of 3-Ethyl-2-methyl-2-heptanol is expected to be slower than that of linear or less-branched alcohols of similar molecular weight. rsc.orgresearchgate.net The tertiary structure presents steric hindrance to microbial enzymes, making it more recalcitrant. enseignementsup-recherche.gouv.fr However, biodegradation is still a plausible long-term fate in both aquatic and terrestrial systems. Microorganisms capable of degrading hydrocarbons and other alcohols are widespread in the environment. nih.govnih.gov

Aerobic Biodegradation:

Under aerobic conditions, the initial step in the microbial degradation of alkanes and alcohols typically involves oxidation catalyzed by monooxygenase or dehydrogenase enzymes. nih.govresearchgate.net For a tertiary alcohol like this compound, the degradation pathway is likely initiated by hydroxylation at a less sterically hindered carbon atom, away from the tertiary carbon bearing the hydroxyl group. This could be followed by further oxidation to a ketone and subsequent cleavage of the carbon chain.

A plausible, though not experimentally verified, aerobic pathway could involve the following steps:

Initial Oxidation: A monooxygenase enzyme could hydroxylate one of the terminal methyl groups or a methylene (B1212753) group on the ethyl or pentyl chains.

Formation of a Diol: This would result in a diol intermediate.

Further Oxidation: The primary alcohol group of the diol could then be oxidized to an aldehyde and then a carboxylic acid.

Beta-Oxidation: The resulting fatty acid could then potentially enter the beta-oxidation pathway, leading to the shortening of the carbon chain and eventual mineralization to carbon dioxide and water.

Anaerobic Biodegradation:

Anaerobic biodegradation of tertiary alcohols is generally a slower process than aerobic degradation. iwaponline.comtandfonline.com Studies on tert-butyl alcohol (TBA), a smaller tertiary alcohol, have shown that it can be degraded under various anaerobic conditions, including nitrate-reducing, iron-reducing, and sulfate-reducing environments, although it is often more persistent than under aerobic conditions. api.orgacs.org The degradation of this compound under anaerobic conditions would likely follow a similar pattern of slow degradation, with the specific pathway dependent on the available electron acceptors. api.org

Interactive Data Table: Expected Relative Biodegradation Rates of Alcohols

| Compound Class | Example | Expected Biodegradation Rate | Key Factors |

| Primary Linear Alcohol | 1-Octanol | Rapid | Readily accessible to microbial enzymes. |

| Secondary Linear Alcohol | 2-Octanol | Moderate | Some steric hindrance compared to primary alcohols. |

| Tertiary Branched Alcohol | This compound | Slow | Significant steric hindrance from branching and tertiary structure. |

| Small Tertiary Alcohol | tert-Butyl Alcohol (TBA) | Slow to Moderate | Less sterically hindered than larger tertiary alcohols but more so than linear alcohols. iwaponline.com |

Assessment of Environmental Transformation Products

The transformation products of this compound will depend on the degradation pathway.

Biodegradation Transformation Products:

Based on the predicted aerobic biodegradation pathway, the initial transformation products would likely be various oxidized forms of the parent molecule.

Interactive Data Table: Potential Biodegradation Transformation Products of this compound

| Degradation Stage | Potential Transformation Product | Chemical Formula | Notes |

| Initial Oxidation | 3-Ethyl-2-methyl-2,X-heptanediol | C₁₀H₂₂O₂ | Where X is the position of the second hydroxyl group. |

| Further Oxidation | Ketone derivatives | C₁₀H₂₀O₂ | Oxidation of the newly formed hydroxyl group. |

| Chain Cleavage | Carboxylic acids of shorter chain length | Variable | Resulting from beta-oxidation or other cleavage mechanisms. |

| Final Products | Carbon Dioxide and Water | CO₂ and H₂O | Complete mineralization. |

Photolytic Degradation Transformation Products:

In the atmosphere, the reaction of this compound with hydroxyl radicals will lead to the formation of various volatile organic compounds. The initial radical formed can react with oxygen and subsequently lead to the formation of ketones or aldehydes and a hydroperoxyl radical (HO₂). scielo.br For instance, if hydrogen abstraction occurs at the 3-position, the resulting radical could lead to the formation of 3-ethyl-2-methyl-2-heptanone. Subsequent reactions in the presence of nitrogen oxides (NOx) could also lead to the formation of peroxyacetyl nitrates (PANs) and other components of photochemical smog. scielo.br

Q & A

Q. What are the optimal synthetic routes for 3-Ethyl-2-methyl-2-heptanol in laboratory settings?

- Methodological Answer : The synthesis of branched alcohols like this compound typically involves Grignard reactions or nucleophilic substitution using tertiary alcohols as precursors. For example:

- Grignard Approach : React 3-ethyl-2-methyl-2-heptanone with methylmagnesium bromide in dry ether, followed by acid quenching.

- Reduction : Catalytic hydrogenation of the corresponding ketone (e.g., using Pd/C or Raney Ni under H₂ pressure).

- Substitution : Treat tertiary halides (e.g., 3-ethyl-2-methyl-2-heptyl chloride) with aqueous NaOH.

Ensure anhydrous conditions for moisture-sensitive reagents and monitor reaction progress via TLC or GC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosol formation is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.

- Storage : Store in airtight containers at room temperature, away from oxidizers and ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can GC-MS be utilized to characterize this compound purity?

- Methodological Answer :

- Sample Preparation : Dilute the compound in a volatile solvent (e.g., dichloromethane) and inject into a GC-MS system with a nonpolar column (e.g., DB-5).

- Parameters : Use a temperature gradient from 50°C (hold 2 min) to 250°C (ramp 10°C/min).

- Analysis : Compare retention times and mass spectra with authentic standards. Quantify impurities (e.g., ketone precursors) via peak integration .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic property data for branched alcohols like this compound?

- Methodological Answer :

- Experimental Validation : Measure vapor pressure using a static ebulliometer and compare with predicted values from group contribution methods (e.g., UNIFAC).

- Computational Cross-Check : Perform DFT calculations (e.g., Gaussian 16) to estimate enthalpy of vaporization (ΔHvap) and compare with experimental differential scanning calorimetry (DSC) data.

- Data Harmonization : Use multi-property regression models (e.g., Wagner equations) to reconcile discrepancies in boiling points, log Kow, and solubility .

Q. How do stereochemical variations affect the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Stereochemical Analysis : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation intermediates) and compare reaction rates in SN1/SN2 mechanisms.

- Kinetic Studies : Use polarimetry or chiral HPLC to track stereochemical retention/inversion during nucleophilic substitution with NaCN or NaN₃.

- Computational Modeling : Apply molecular dynamics simulations (e.g., Amber) to assess steric hindrance effects on transition states .

Q. What catalytic systems enhance the efficiency of this compound synthesis?